Tetraborate

Descripción general

Descripción

El ion borato es un oxoanión de boro, que incluye una variedad de estructuras como ortoborato, metaborato y tetraborato. Estos iones están compuestos por átomos de boro y oxígeno y pueden formar sales con varios cationes como sodio, potasio y calcio. Los iones borato se encuentran naturalmente en minerales como bórax, colemanita y ulexita, y también se encuentran en el agua de mar y las plantas .

Métodos De Preparación

Los iones borato se pueden sintetizar mediante varios métodos. Una preparación común de laboratorio implica la reacción de ácido bórico con una base como el hidróxido de sodio: [ \text{H}3\text{BO}_3 + \text{NaOH} \rightarrow \text{NaBO}_2 + 2\text{H}_2\text{O} ]

En entornos industriales, los iones borato a menudo se producen a partir de minerales de borato como la colemanita. El mineral se hace reaccionar con carbonato de sodio a altas temperaturas para producir borato de sodio: [ \text{Ca}_2\text{B}6\text{O}{11} + 2\text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{B}_4\text{O}_7 + 2\text{NaBO}_2 + 2\text{CaCO}_3 ]

Análisis De Reacciones Químicas

Dissolution and Hydrolysis in Aqueous Media

Tetraborate salts exhibit unique solubility behavior and hydrolyze in water to form boric acid and hydroxide ions.

Dissolution Equilibrium

Sodium this compound decahydrate (borax) dissolves as:

\ce{Na2B4O5(OH)4·8H2O(s)<=>2Na+(aq)+B4O5(OH)4^{2-}(aq)+8H2O(l)}\quad K_{sp}=0.0032\,\text{ at 25 C }$$Thetetraborateanionundergoeshydrolysis:

\ce{B4O5(OH)4^{2-} (aq) + 5H2O (l) <=> 4H3BO3 (aq) + 2OH^- (aq)} K_{sp}$$ values (Table 1) .

Table 1: Thermodynamic Parameters for Borax Dissolution

| Parameter | Value | Source |

|---|---|---|

| ΔH° (kJ/mol) | +58.7 | |

| ΔS° (J/mol·K) | +336 | |

| Solubility (g/L) | 6.3 (20°C), 26.4 (60°C) |

Acid-Base Reactions

This compound reacts with strong acids to form boric acid ():

\ce{B4O5(OH)4^{2-}+2H3O++H2O->4H3BO3}$$Thisreactionisutilizedintitrations,withbromocresolgreen(pH4.8)asanindicator[3][8].###[ReverseReaction(AlkalineConditions)](pplx://action/followup)Inhigh-pHenvironments,$$\ce{H3BO3}$$convertsbacktothis compound:

\ce{4H3BO3 + 2OH^- -> B4O5(OH)4^{2-} + 5H2O} $$

This equilibrium underpins borate buffering systems in industrial and biological contexts .

Thermal Decomposition

Heating this compound salts leads to dehydration and structural changes:

Stepwise Dehydration of Borax

\ce{Na2B4O7·10H2O->[\Delta]Na2B4O7·5H2O->[\Delta]Na2B4O7}$$Anhydroussodiumtetraboratemeltsat742°Candexhibitsaheatcapacity($$C_p$$)of444.9J/mol·Kintheliquidphase[4][11].####[Table2:ThermalPropertiesofAnhydrous$$\ce{Na2B4O7}$$](pplx://action/followup)|Property|Value|Source||-------------------------|-----------------|--------||MeltingPoint|742°C|[11]||HeatCapacity($$C_p$$)|444.9J/mol·K|[4]|---##4.[SynthesisandIndustrialProduction](pplx://action/followup)Tetraboratecompoundsaresynthesizedviamultipleroutes:###[Aqueous-PhaseSynthesisof$$\ce{Li2B4O7}$$](pplx://action/followup)Lithiumtetraborateisproducedusing$$\ce{CO2}$$-assistedreactions:1.**[Step1(AqueousReaction)](pplx://action/followup):**

\ce{Li2CO3 + 4H3BO3 + CO2 -> Li2B4O7·xH2O + 5CO2↑ + 6H2O} $$

2. Step 2 (Thermal Treatment):

\ce{Li2B4O7·xH2O->[400°C]Li2B4O7}$$Thismethodreducesreactiontemperaturescomparedtosolid-statesynthesis(750°C)andminimizessublimationlosses[2][6].###[Solid-StateSynthesis](pplx://action/followup)Traditionalmethodsinvolvehigh-temperaturereactions:

\ce{Li2O + 2B2O3 ->[750°C] Li2B4O7} $$

Mass transfer limitations necessitate prolonged grinding and mixing .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Cardioprotective Effects

Recent studies have explored the cardioprotective properties of lithium tetraborate, particularly in the context of ischemia-reperfusion injury. In a notable study involving Sprague Dawley rats, lithium this compound was shown to significantly reduce oxidative stress and inflammation in cardiac tissues following renal ischemia-reperfusion. The compound exhibited antioxidant activity by increasing levels of superoxide dismutase (SOD) and glutathione (GSH), which are crucial for mitigating oxidative damage .

Table 1: Effects of Lithium this compound on Cardiac Injury Parameters

| Parameter | Control Group | Lithium this compound Group |

|---|---|---|

| Malondialdehyde (MDA) Levels | High | Significantly Reduced |

| SOD Activity | Low | Significantly Increased |

| GSH Levels | Low | Significantly Increased |

| Inflammatory Cytokines (TNF-α) | High | Significantly Reduced |

This study provides a foundational understanding of how lithium this compound may serve as a therapeutic agent in managing cardiac injuries associated with kidney dysfunction.

Optical Applications

2.1 Nonlinear Optical Materials

Tetraborates are increasingly recognized for their potential in optical applications, particularly as nonlinear optical materials. Borate crystals such as potassium this compound and lithium borates have been investigated for their ability to generate ultraviolet (UV) light through second harmonic generation (SHG) processes. These materials possess favorable properties such as high transparency in the UV range and large birefringence, making them suitable for various photonic applications .

Table 2: Properties of Borate Crystals for Optical Applications

| Crystal Type | Transparency Range (nm) | Birefringence | SHG Efficiency |

|---|---|---|---|

| Potassium this compound | 200 - 2000 | High | Moderate |

| Lithium Borate | 180 - 2000 | Very High | High |

These characteristics position tetraborates as promising candidates for advanced optical devices, including lasers and frequency converters.

Industrial Applications

3.1 Cleaning Agents and Disinfectants

Sodium this compound is widely utilized in household cleaning products due to its effectiveness as a detergent booster and disinfectant. It enhances the cleaning power of soaps by softening water, which improves the solubility of other cleaning agents .

3.2 Environmental Remediation

Tetraborates also play a role in environmental management; they are used in the treatment of wastewater and soil remediation processes due to their ability to bind heavy metals and other pollutants . This application is particularly relevant in contexts where boron compounds can mitigate toxicity in contaminated environments.

Case Studies

Case Study 1: Lithium this compound in Cardiac Protection

A study conducted on rats indicated that pre-treatment with lithium this compound before inducing ischemia significantly improved cardiac function post-reperfusion by reducing inflammatory markers and oxidative stress indicators. This suggests a potential clinical application for lithium this compound in protecting against myocardial injury during surgical procedures involving ischemic conditions .

Case Study 2: Optical Properties of Borates

Research into borate crystals has demonstrated their utility in creating efficient laser systems. For instance, crystals like β-BaB2O4 have been successfully employed in generating coherent UV light, showcasing the practical applications of tetraborates in cutting-edge photonic technologies .

Mecanismo De Acción

El mecanismo de acción de los iones borato varía según su aplicación. En los sistemas biológicos, los iones borato pueden inhibir la formación de biopelículas y la transformación hifal en hongos como Candida albicans, que son factores de virulencia críticos {_svg_2}. También interactúan con las membranas celulares y las proteínas, interrumpiendo los procesos celulares y provocando efectos antimicrobianos.

Comparación Con Compuestos Similares

Los iones borato se pueden comparar con otros compuestos que contienen boro, como el ácido bórico, el trióxido de boro y el nitruro de boro:

Ácido bórico: Similar en composición pero actúa como un ácido débil y se utiliza en diferentes aplicaciones como antisépticos e insecticidas.

Trióxido de boro: Se utiliza principalmente en la producción de vidrio de borosilicato y como fundente en metalurgia.

Nitruro de boro: Conocido por sus propiedades lubricantes y su alta conductividad térmica, se utiliza en electrónica y como lubricante.

Cada uno de estos compuestos tiene propiedades y aplicaciones únicas, lo que hace que los iones borato sean distintos en su versatilidad y gama de usos.

Actividad Biológica

Tetraborates, particularly sodium tetraborate (Na₂B₄O₇), are boron-containing compounds that exhibit a variety of biological activities. This article reviews recent findings on their protective effects against neurotoxicity, antibacterial properties, and potential therapeutic applications in cardiac hypertrophy and lead toxicity.

Overview of this compound Compounds

Tetraborates are salts derived from boric acid, commonly used in various industrial and agricultural applications. Sodium this compound, also known as borax, has garnered attention for its biological properties, including its role as an antioxidant and its effects on cellular health.

Protective Effects Against Neurotoxicity

A significant study investigated the protective effects of sodium this compound against chromium-induced brain damage in rats. The research found that low doses of sodium this compound (4 mg/kg) significantly reduced lipid peroxidation (LPO) levels in the brain, as evidenced by a 33% decrease in malondialdehyde (MDA) levels compared to control groups exposed to potassium dichromate (K₂Cr₂O₇). In contrast, high doses (72 mg/kg) exacerbated oxidative stress, increasing MDA levels by 31% .

Key Findings:

-

Lipid Peroxidation (LPO) :

- Control Group: MDA levels as baseline.

- Low Dose (4 mg/kg): Decrease in MDA by 33%.

- High Dose (72 mg/kg): Increase in MDA by 31%.

- Antioxidant Status :

| Treatment Group | MDA Levels Change | GSH Levels Change |

|---|---|---|

| Control | Baseline | Baseline |

| Sodium this compound (4 mg/kg) | -33% | +53% |

| Sodium this compound (72 mg/kg) | +31% | -23% |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of boron compounds, including sodium this compound. A study evaluated the effectiveness of various boron derivatives against biofilm-forming bacteria. The results indicated that sodium this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) effective against multiple pathogens .

Case Study Highlights:

- Pathogens Tested : Included methicillin-resistant Staphylococcus aureus.

- Effectiveness : Sodium this compound demonstrated strong inhibitory effects on biofilm formation within a treatment period of 2-4 hours.

- Cytotoxicity : At concentrations of 1 µg/L, sodium this compound showed no toxicity to fibroblast L929 cells .

Cardiac Hypertrophy

Sodium this compound has been studied for its potential role in modulating hypertrophic cardiac responses. Research suggests that it may prevent and treat hypertrophy through its antioxidant properties and ability to influence cellular signaling pathways .

Lead Toxicity Mitigation

Another study explored the effects of sodium this compound on lead toxicity in rats. The findings indicated that sodium this compound could mitigate the adverse effects of lead exposure on glucose-6-phosphate dehydrogenase (G6PD) and other metabolic pathways, suggesting its potential as a therapeutic agent in heavy metal poisoning .

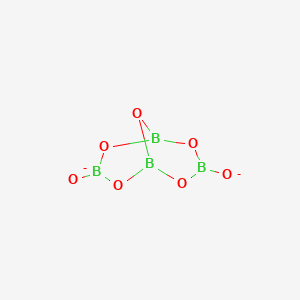

Propiedades

IUPAC Name |

3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/q-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTSJMKGXGJFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4O7-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12007-57-7 (mono-ammonium salt), 12007-58-8 (di-ammonium salt), 12007-66-8 (strontium[1:1] salt), 12007-67-9 (zinc[1:1] salt), 12228-91-0 (manganese[1:1] salt), 1332-77-0 (di-potassium salt) | |

| Record name | Tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012258536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401014357 | |

| Record name | Bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12258-53-6, 1313801-98-7 | |

| Record name | Tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012258536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BORATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44OAE30D22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.